

"performance comparison of cast vs. electrospun PES membranes"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulphenone

Cat. No.: B1682532

[Get Quote](#)

A Comparative Guide to Cast vs. Electrospun PES Membranes

Polyethersulfone (PES) is a high-performance thermoplastic polymer widely utilized in the fabrication of membranes for applications ranging from water treatment and biopharmaceutical filtration to medical devices and fuel cells. Its popularity stems from its excellent thermal stability, robust mechanical properties, and broad chemical resistance.^[1] The performance of a PES membrane, however, is critically dependent on its physical architecture, which is determined by the fabrication method.

This guide provides an objective comparison of two primary fabrication techniques: conventional solvent casting (specifically via phase inversion) and electrospinning. We will delve into the structural differences and compare key performance metrics, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in selecting the optimal membrane type for their specific needs.

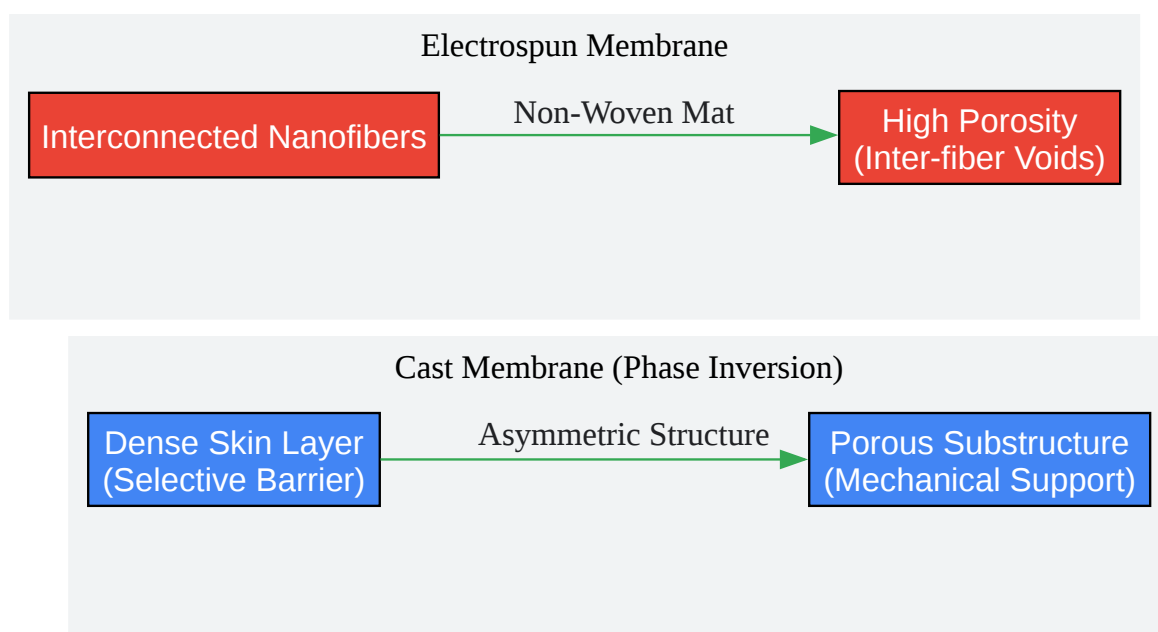
Structural and Morphological Overview

The fundamental difference between cast and electrospun PES membranes lies in their resulting morphology.

- **Cast Membranes (Phase Inversion):** This traditional technique involves casting a polymer solution onto a substrate and then inducing phase separation, typically by immersion in a

non-solvent bath. This process creates an asymmetric structure characterized by a dense, thin "skin" layer on top of a more porous, finger-like or sponge-like substructure. The skin layer governs the membrane's selectivity, while the porous support provides mechanical strength.

- **Electrospun Membranes:** Electrospinning uses a strong electric field to draw a polymer solution into continuous, ultrafine fibers, which are collected as a non-woven mat.[2] The resulting membrane has a highly porous, interconnected fibrous structure with a large surface-area-to-volume ratio.[3][4] Unlike cast membranes, the "pores" are the spaces between the entangled nanofibers.



[Click to download full resolution via product page](#)

Fig. 1: Structural comparison of cast vs. electrospun membranes.

Performance Data Comparison

The distinct morphologies of cast and electrospun PES membranes lead to significant differences in their performance characteristics. The following tables summarize quantitative

data from various studies. It is important to note that absolute values can vary based on specific experimental conditions (e.g., polymer concentration, additives, solvent systems).

Table 1: Physical and Mechanical Properties

Property	Cast PES Membrane	Electrospun PES Membrane	Key Insights
Porosity (%)	Typically 60-85%	Often >80%, can reach ~90% [5]	Electrospun membranes generally exhibit higher porosity due to their open, non-woven fibrous structure. [3] [4]
Pore Size	Asymmetric; skin layer can be <100 nm, support layer in microns [6]	Inter-fiber voids, typically 0.1 - 10 μm [7] [8]	Cast membranes offer finer control over the selective layer's pore size for ultrafiltration, while electrospun membranes are typically used for microfiltration.
Tensile Strength (MPa)	Generally higher (e.g., >3.0 MPa)	Generally lower (e.g., ~2.7 MPa, but can be enhanced to ~11 MPa) [7] [9]	The solid, continuous structure of cast films provides superior mechanical strength compared to the porous, fibrous nature of electrospun mats. [9]
Contact Angle (°)	~68° (unmodified)	~81° (unmodified) [1]	Both are inherently hydrophobic, but the higher surface roughness of electrospun membranes can lead to a higher apparent contact angle. Both can be hydrophilized.

Table 2: Filtration Performance

Performance Metric	Cast PES Membrane	Electrospun PES Membrane	Key Insights
Pure Water Permeability (L/m ² ·h·bar)	Highly variable, e.g., ~87[10] to >18,000[11]	Generally very high, e.g., >10,000	The high porosity of electrospun membranes typically results in higher water flux compared to the dense skin layer of cast membranes.[3][4]
Solute Rejection (%)	High (e.g., >90% for BSA)[11]	Variable; depends on fiber packing and surface chemistry. Can be high for particles.	Cast membranes with their tight skin layer are generally superior for rejecting dissolved macromolecules (e.g., proteins in ultrafiltration).
Fouling Tendency	Prone to surface and pore blocking	Can exhibit lower fouling due to surface filtration, but also susceptible	Both types are prone to fouling due to the hydrophobic nature of PES. Surface modification is a common strategy to mitigate this.

Experimental Protocols

The data presented above is generated using a suite of standard characterization techniques. Below are the detailed methodologies for key experiments.

Morphological Analysis: Scanning Electron Microscopy (SEM)

- Objective: To visualize the surface and cross-sectional morphology of the membranes.

- Protocol:
 - Samples are first dried completely to remove any residual solvent or water.
 - For cross-sectional imaging, the membrane is cryogenically fractured by immersing it in liquid nitrogen and then breaking it. This ensures a clean break without deforming the porous structure.
 - The samples (both surface and cross-section) are mounted on an aluminum stub using conductive carbon tape.
 - A thin layer of a conductive material (e.g., gold or platinum) is sputter-coated onto the samples to prevent charging under the electron beam.
 - The coated samples are then loaded into the SEM chamber. Images are captured at various magnifications to observe features like pore structure, fiber diameter (for electrospun), and skin layer thickness (for cast).

Porosity Measurement (Gravimetric Method)

- Objective: To determine the void volume fraction of the membrane.
- Protocol:
 - A membrane sample of known dimensions (area and thickness) is cut and its dry weight (W_d) is measured accurately.
 - The sample is then immersed in a wetting fluid (e.g., isopropanol or water) for 24 hours to ensure all pores are filled.
 - The wet sample is removed, excess surface liquid is carefully blotted off with filter paper, and the wet weight (W_w) is measured immediately.
 - The porosity (ϵ) is calculated using the following equation, where ρ is the density of the wetting fluid:
 - Porosity (ϵ) % = $[(W_w - W_d) / \rho] / V_{\text{total}} \times 100\%$

- (V_{total} is the total volume of the dry sample: area \times thickness).

Surface Hydrophilicity: Contact Angle Measurement

- Objective: To assess the wettability of the membrane surface.
- Protocol:
 - The membrane sample is placed on a flat, level stage of a contact angle goniometer.
 - A microliter syringe dispenses a single, small droplet of deionized water onto the membrane surface.
 - A camera captures a high-resolution image of the droplet at the liquid-solid interface the moment it stabilizes.
 - Software analyzes the image to measure the angle formed between the membrane surface and the edge of the droplet.
 - Measurements are typically averaged from at least five different spots on the membrane surface to ensure statistical reliability. A lower angle indicates higher hydrophilicity.

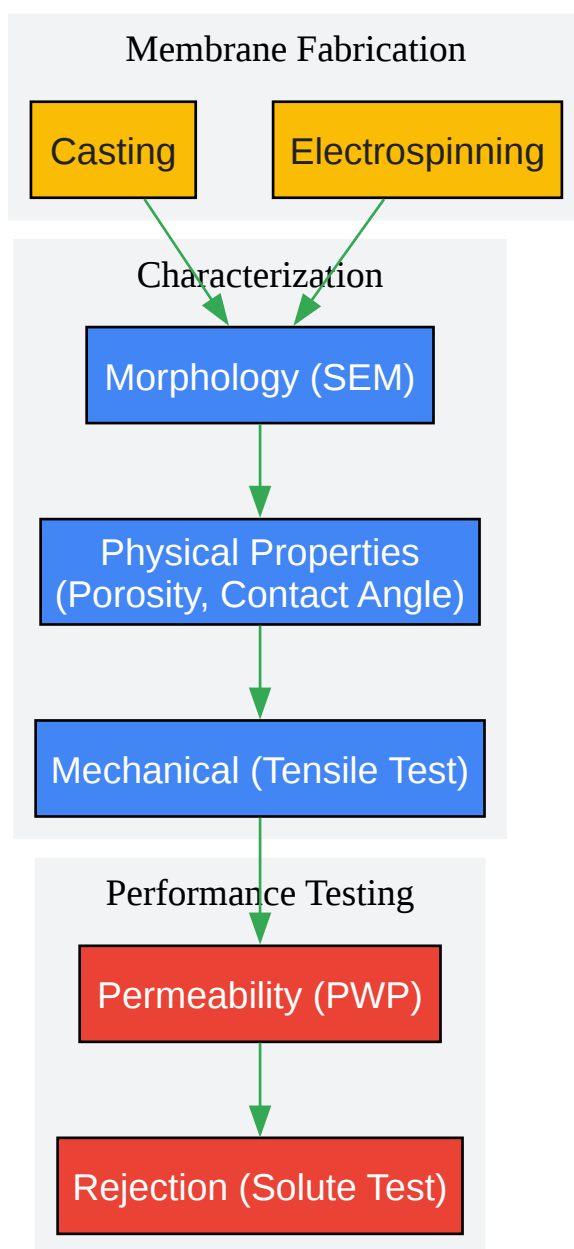
Mechanical Properties: Tensile Testing

- Objective: To measure the membrane's resistance to deformation and fracture.
- Protocol:
 - Membrane samples are cut into a standard shape (e.g., dog-bone shape) with precise dimensions as per ASTM standards.
 - The thickness of the sample is measured at several points and averaged.
 - The sample is clamped into the grips of a universal testing machine (tensile tester).
 - A uniaxial load is applied at a constant rate of extension until the sample fractures.
 - The instrument records the force (load) and elongation (strain) throughout the test.

- From the resulting stress-strain curve, key parameters like Tensile Strength (maximum stress before failure), Young's Modulus (stiffness), and Elongation at Break (ductility) are calculated.

Filtration Performance: Permeability and Rejection

- Objective: To evaluate the membrane's flux and its ability to separate components.
- Protocol:
 - A circular coupon of the membrane is placed in a cross-flow or dead-end filtration cell of a known active area.
 - Pure Water Permeability (PWP): Deionized water is pumped through the membrane at a specific transmembrane pressure (e.g., 1 bar). The system is allowed to stabilize. The volume of permeate collected over a specific time is measured. The PWP is calculated as the volume of water per unit area, per unit time, per unit pressure ($\text{L/m}^2\cdot\text{h}\cdot\text{bar}$).
 - Solute Rejection: After PWP measurement, the feed is switched to a solution containing a model foulant or solute of known concentration (C_f), such as Bovine Serum Albumin (BSA) or a specific salt.
 - The permeate is collected, and its solute concentration (C_p) is measured using techniques like UV-Vis spectrophotometry or conductivity.
 - The rejection (R) is calculated as:
 - $\text{Rejection (R) \%} = (1 - C_p / C_f) \times 100\%$



[Click to download full resolution via product page](#)

Fig. 2: Standard workflow for membrane fabrication and testing.

Conclusion

The choice between cast and electrospun PES membranes is dictated by the demands of the target application.

Cast PES membranes are the preferred choice for applications requiring high selectivity and mechanical robustness, such as ultrafiltration and reverse osmosis, where high operating pressures are common. Their well-defined dense skin layer provides a reliable barrier for separating small solutes.

Electrospun PES membranes, with their exceptionally high porosity and vast surface area, excel in applications where high flux is paramount and mechanical demands are lower.^[3]^[4] They are ideal candidates for microfiltration, affinity membranes for purification, and as scaffolds in tissue engineering and drug delivery systems.^[12]

Ultimately, both fabrication methods offer a versatile platform for creating PES membranes. By understanding the inherent trade-offs in their structural and performance characteristics, researchers can engineer membranes with properties tailored to solve specific scientific and industrial challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Phase Inversion vs. Electrospinning: Which Produces Better PES Membranes? [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.utm.my [eprints.utm.my]
- 6. researchgate.net [researchgate.net]
- 7. A review of recent progress in polymeric electrospun nanofiber membranes in addressing safe water global issues - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00060H [pubs.rsc.org]
- 8. synderfiltration.com [synderfiltration.com]
- 9. electrospintech.com [electrospintech.com]

- 10. pubs.aip.org [pubs.aip.org]
- 11. Enhanced Anti-Fouling Behavior and Performance of PES Membrane by UV Treatment | MDPI [mdpi.com]
- 12. Electrospun polyethersulfone affinity membrane: membrane preparation and performance evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["performance comparison of cast vs. electrospun PES membranes"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682532#performance-comparison-of-cast-vs-electrospun-pes-membranes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com